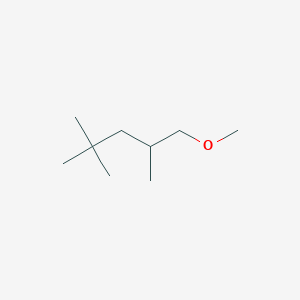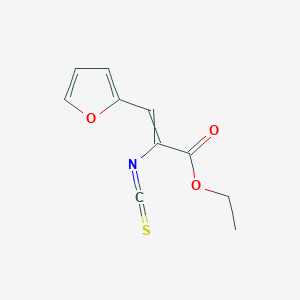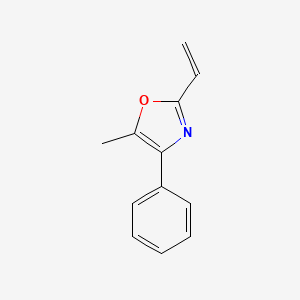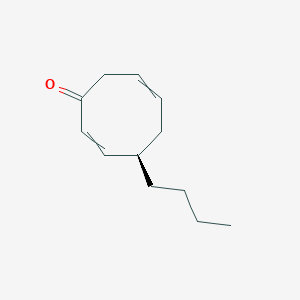
Acetic acid;2-ethynylbenzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-ethynylbenzene-1,4-diol is a chemical compound with the molecular formula C10H8O3 It is a derivative of acetic acid and benzene, featuring an ethynyl group and two hydroxyl groups attached to the benzene ring
Métodos De Preparación
The synthesis of acetic acid;2-ethynylbenzene-1,4-diol can be achieved through several methods. One common approach involves the reaction of 2-ethynylphenol with acetic anhydride under acidic conditions. The reaction typically proceeds as follows:
Reaction of 2-ethynylphenol with acetic anhydride: This step involves mixing 2-ethynylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated to facilitate the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.
Análisis De Reacciones Químicas
Acetic acid;2-ethynylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives such as alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Acetic acid;2-ethynylbenzene-1,4-diol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It can be employed in the study of enzyme-catalyzed reactions and metabolic pathways, providing insights into biological processes.
Medicine: Research into the compound’s potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of acetic acid;2-ethynylbenzene-1,4-diol involves its interaction with specific molecular targets and pathways. The compound’s ethynyl and hydroxyl groups allow it to participate in various chemical reactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. Detailed studies are required to elucidate the exact mechanisms by which the compound exerts its effects.
Comparación Con Compuestos Similares
Acetic acid;2-ethynylbenzene-1,4-diol can be compared with other similar compounds, such as:
Acetic acid;4-ethynylbenzene-1,2-diol: This compound features a different arrangement of hydroxyl groups on the benzene ring, leading to distinct chemical properties and reactivity.
Acetic acid;2-ethynylbenzene-1,3-diol:
Propiedades
Número CAS |
827624-47-5 |
|---|---|
Fórmula molecular |
C12H14O6 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
acetic acid;2-ethynylbenzene-1,4-diol |
InChI |
InChI=1S/C8H6O2.2C2H4O2/c1-2-6-5-7(9)3-4-8(6)10;2*1-2(3)4/h1,3-5,9-10H;2*1H3,(H,3,4) |
Clave InChI |
JVMIJIWZAORQNJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.C#CC1=C(C=CC(=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(5-Nitro-2,1-benzothiazol-3-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14203488.png)



![{2-[(Cyclohex-1-en-1-yl)oxy]prop-2-en-1-yl}benzene](/img/structure/B14203514.png)

![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-ethylurea](/img/structure/B14203517.png)
![5-[(Benzenesulfonyl)methylidene]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazine](/img/structure/B14203525.png)
![2,4,6-Tribromo-3-[(heptafluoropropyl)sulfanyl]aniline](/img/structure/B14203541.png)


![4,4'-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine]](/img/structure/B14203560.png)
![1,1'-Sulfanediylbis[3-(octyloxy)propan-2-ol]](/img/structure/B14203572.png)
![2-({[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}sulfanyl)ethan-1-ol](/img/structure/B14203585.png)
